

The Thermodynamic Landscape of Copper(I) Cyanide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper(I) cyanide*

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An in-depth exploration of the thermodynamic properties and stability of **Copper(I) Cyanide** (CuCN), providing critical data and experimental insights for professionals in research, chemical synthesis, and drug development.

Copper(I) cyanide (CuCN), an inorganic coordination polymer, is a versatile reagent and catalyst in a multitude of chemical transformations, including organometallic reactions and electroplating. Its efficacy and safe handling are intrinsically linked to its thermodynamic properties and stability. This technical guide provides a comprehensive overview of the core thermodynamic data of CuCN, details of its stability under various conditions, and the experimental methodologies employed for these characterizations.

Core Thermodynamic Properties

The fundamental thermodynamic parameters of solid **Copper(I) Cyanide** at standard conditions (298.15 K and 1 bar) are crucial for predicting its reactivity and behavior in chemical systems. These values have been determined through various calorimetric and analytical techniques.

Thermodynamic Property	Value	Units	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	94.98	kJ/mol	[1]
	22.7 \pm 0.4	kcal/mol	[2]
Standard Molar Entropy (S°)	90.04	J/(mol·K)	[1]
	21.51 \pm 0.06	cal/(mol·K)	[2]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	104.1	kJ/mol	
Molar Heat Capacity (C_p)	61.00 \pm 0.17	J/(mol·K)	[2]
See Shomate Equation below	J/(mol·K)	[1]	
Melting Point	474	°C	[3][4][5]
Density	2.92	g/cm ³	[3][4]
Solubility Product (K_{sp}) in Water	3.47 $\times 10^{-20}$	[3]	

Note: The Standard Gibbs Free Energy of Formation was calculated using the equation $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$ with values from the NIST WebBook.

Heat Capacity as a Function of Temperature

The heat capacity of solid CuCN can be calculated over a range of temperatures (298 K to 1000 K) using the Shomate Equation with the following coefficients:

$$C_p^\circ = A + Bt + Ct^2 + D^*t^3 + E/t^2$$

where:

- t = temperature (K) / 1000
- C_p° = heat capacity (J/mol·K)

Coefficient	Value
A	62.98510
B	17.23511
C	6.598043
D	-3.853260
E	-0.628495

Stability Profile of Copper(I) Cyanide

The stability of CuCN is a critical consideration in its storage, handling, and application. It exhibits sensitivity to heat, air, and certain chemical environments.

Thermal Stability and Decomposition

Copper(I) cyanide is known to be relatively unstable upon heating.[6][7] Decomposition can commence at temperatures as low as 280 °C, initially yielding a residue of CuCN.[8] Further heating to higher temperatures leads to the formation of elemental copper.[8] Some studies on CuCN complexes have indicated decomposition beginning around 400 °C.[9] The compound melts at 474 °C, with decomposition occurring at temperatures above this.[4][5] Upon decomposition, it releases toxic fumes containing cyanide and nitrogen oxides.[7]

Polymorphism

CuCN is known to exist in at least two polymorphic forms, which are temperature-dependent.[3][10][11]

- Low-Temperature (LT-CuCN): This is the common commercially available form.
- High-Temperature (HT-CuCN): The low-temperature polymorph undergoes an irreversible conversion to the high-temperature form upon heating to 563 K (290 °C) in an inert

atmosphere.[3][10][11]

Chemical Stability and Reactivity

CuCN's stability is significantly influenced by its chemical environment.

- **Air and Oxidizing Agents:** It is sensitive to air and can undergo oxidation.[5][6] It reacts violently with oxidizing agents and nitrates.[4][5]
- **Acids and Bases:** CuCN is incompatible with acids and bases.[4][5] Reaction with acids results in the liberation of highly toxic hydrogen cyanide (HCN) gas.[4][5]
- **Solubility and Complexation:** While practically insoluble in water, ethanol, and cold dilute acids, CuCN readily dissolves in solutions containing an excess of cyanide ions.[3][4][7][12] This is due to the formation of soluble complex ions such as $[\text{Cu}(\text{CN})_2]^-$, $[\text{Cu}(\text{CN})_3]^{2-}$, and $[\text{Cu}(\text{CN})_4]^{3-}$. [3][4][13] It is also soluble in aqueous ammonia, pyridine, and N-methylpyrrolidone.[3][4][6]

Experimental Methodologies

The characterization of the thermodynamic properties and stability of CuCN relies on a suite of analytical techniques.

Calorimetry for Thermodynamic Data

- **Solution Calorimetry:** This technique has been employed to determine the standard enthalpy of formation ($\Delta_f H^\circ$) of CuCN. The methodology involves measuring the heat changes associated with specific chemical reactions. For instance, the heat of reaction for the formation of CuCN from sodium cyanide and a copper salt solution can be precisely measured in a calorimeter.[2]
- **Adiabatic Calorimetry:** The heat capacity (C_p) and standard entropy (S°) of CuCN have been determined using adiabatic calorimetry.[2] This method involves measuring the temperature change of a sample after a known amount of heat is introduced, under conditions that prevent heat exchange with the surroundings. Measurements are typically conducted over a wide temperature range (e.g., 10 K to 400 K) to obtain a comprehensive thermal profile.[2]

Thermal Analysis for Stability

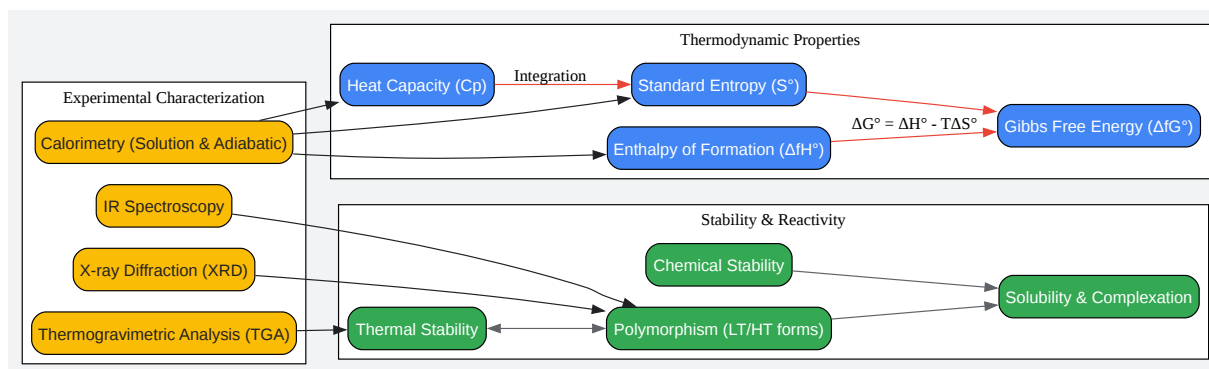
- Thermogravimetric Analysis (TGA): TGA is a key technique for studying the thermal stability and decomposition of CuCN.[8][9] The experimental setup involves heating a small sample of the compound at a controlled rate in a specific atmosphere (e.g., inert or oxidative) and continuously monitoring its mass. The resulting data provides precise information on decomposition temperatures and the stoichiometry of the decomposition process.

Structural and Spectroscopic Analysis

- X-ray Diffraction (XRD): XRD is essential for identifying the crystal structure of CuCN and its different polymorphs.[8][10] By analyzing the diffraction pattern of X-rays passing through a sample, the arrangement of atoms in the crystal lattice can be determined. This is crucial for distinguishing between the low-temperature and high-temperature forms.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the cyanide ligand in the CuCN structure.[8][10] Changes in the position and shape of the C≡N stretching frequency can indicate changes in the coordination environment and can be used to characterize the different polymorphs and their transformations.

Interrelationships of CuCN Properties

The following diagram illustrates the logical connections between the fundamental properties, stability factors, and experimental characterization methods for **Copper(I) Cyanide**.



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Thermodynamic and Stability Interrelationships of CuCN.

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- To cite this document: BenchChem. [The Thermodynamic Landscape of Copper(I) Cyanide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057738#thermodynamic-properties-and-stability-of-cucn]

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